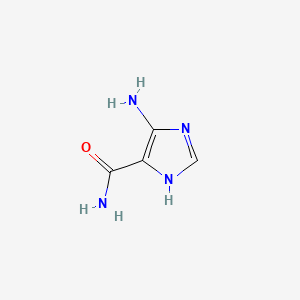
5-Aminoimidazole-4-carboxamide
Overview
Description
5-Aminoimidazole-4-carboxamide (also known as AICA) is a heterocyclic compound and an intermediate in the generation of inosine monophosphate . It is also an analog of adenosine monophosphate (AMP) that is capable of stimulating AMP-dependent protein kinase (AMPK) activity .
Synthesis Analysis
This compound has been used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines . It has also been shown to induce differentiation in monocytic cell lines by activating the ATR/Chk1 via pyrimidine depletion .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazole group, which is a key chemical motif present in several types of biomolecules . The imidazole group plays a central role in biological catalysis as part of the side-chain of histidine .
Chemical Reactions Analysis
The imidazole group in this compound is synthesized by different, non-homologous enzymes . This phenomenon can be understood as a case of functional molecular convergence .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 250-252 °C (dec.) (lit.) and is soluble in water at 50 mg/mL, clear, light yellow .
Scientific Research Applications
Activation of AMP-Activated Protein Kinase (AMPK) : AICAr is widely recognized for its role as an activator of AMPK, a key regulator in cellular energy homeostasis. This activation is pivotal in various studies, particularly in understanding energy metabolism and its implications in different diseases
.
Cancer Research : There is significant interest in the use of AICAr in cancer research. For instance, studies have shown its potential in inducing differentiation in certain types of leukemia cells. This could have important implications for developing new treatments for specific cancer types
.
Anti-inflammatory Properties : AICAr has been identified to possess anti-inflammatory properties. It has shown a protective effect in models of acute and chronic colitis, suggesting its potential application in treating inflammatory diseases. This is particularly relevant in the context of intestinal inflammation and related conditions
.
Mechanism of Action
Target of Action
5-Aminoimidazole-4-carboxamide, also known as 4-Amino-1H-imidazole-5-carboxamide, primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the body’s response to energy deficits .
Mode of Action
This compound acts as an analog of adenosine monophosphate (AMP) and is capable of stimulating AMPK activity . By mimicking the action of AMP, it enhances the activity of AMPK, leading to various downstream effects that help maintain energy balance within the cell .
Biochemical Pathways
This compound is an intermediate in the generation of inosine monophosphate . It is synthesized in both the histidine biosynthesis pathway and the purine biosynthesis pathway but is used only in purine biosynthesis . The activation of AMPK by this compound can lead to the stimulation of glucose uptake and fatty acid oxidation, while inhibiting glucose production in the liver and lipid synthesis .
Pharmacokinetics
It has been shown that the compound and its metabolites can be detected in the plasma shortly after administration . The compound is metabolized and eliminated by the kidneys
Result of Action
The activation of AMPK by this compound leads to a variety of cellular effects. It has been used clinically to treat and protect against cardiac ischemic injury . The compound increases the metabolic activity of tissues, which can potentially be beneficial in the treatment of conditions like diabetes . Additionally, it has been shown to have tumor suppressive effects on certain types of cancer .
Safety and Hazards
Future Directions
5-Aminoimidazole-4-carboxamide has been used clinically to treat and protect against cardiac ischemic injury . It has also been shown as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle . The activation of AMPK is an attractive strategy to enhance glucose transport through increased cell surface GLUT4 content in insulin-resistant skeletal muscle .
properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNYTAVYBRSTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059891 | |
| Record name | 5-Aminoimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Aminoimidazole-4-carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
360-97-4 | |
| Record name | 5-Aminoimidazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=360-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoimidazole carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoimidazole carboxamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Colahepat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole-4-carboxamide, 5-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Aminoimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminoimidazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-5-IMIDAZOLE CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Y2PDE6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Aminoimidazole-4-carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5-Aminoimidazole-4-carboxamide (AICA) is a cell-permeable adenosine analog that is readily phosphorylated inside the cell to form this compound ribonucleotide (ZMP) [, ]. ZMP acts as an AMP mimetic, activating AMP-activated protein kinase (AMPK) [, ].
- Inhibition of anabolic pathways: This includes suppressing cholesterol synthesis [], fatty acid synthesis [, ], and protein synthesis [].
- Stimulation of catabolic pathways: This includes promoting fatty acid oxidation in skeletal muscle [, ], glucose uptake in skeletal muscle [, ], and hepatic glucose production [].
ANone: While the provided excerpts focus on AICA's biological activity and don't contain detailed spectroscopic data, its basic structural information is as follows:
ANone: The provided research excerpts do not delve into the material compatibility and stability of AICA under various conditions. This information would be crucial for formulating and storing AICA for research or therapeutic use.
A: AICA itself is not a catalyst. Instead, it acts as a prodrug that, once converted to ZMP, indirectly modulates the activity of various enzymes involved in metabolic pathways through AMPK activation [, ].
ANone: The provided excerpts do not offer insights into the stability and formulation of AICA. Further research is needed to determine its stability profile under various conditions and develop optimal formulations to enhance its therapeutic potential.
ANone: The provided research excerpts do not mention specific SHE regulations for AICA. As a research compound, it is crucial to follow general laboratory safety guidelines and handle it with caution.
ANone: While the provided excerpts don't offer a complete PK/PD profile, they do provide some insights:
- Metabolism: AICA is primarily metabolized to AIC (this compound), which is excreted in the urine [, ].
- In vivo activity: Studies in rats show that AICA administered intraperitoneally (i.p.) leads to increased levels of AIC in the urine, suggesting activation of AMPK [].
- Efficacy: Research in rats has shown that both pre- and post-treatment with AICA significantly prolonged survival time following severe hemorrhagic shock, highlighting its potential therapeutic benefit [].
ANone: The provided research excerpts highlight several in vitro and in vivo studies demonstrating AICA's efficacy:
- Cell-based assays: AICA inhibits the growth of various cancer cell lines, including acute myeloid leukemia cells [], anaplastic thyroid cancer cells [], and human tumor cells (KB) [].
- Animal models:
- In rats, AICA stimulated hepatic glucose output and glycogenolysis, even in the presence of high insulin levels [].
- Chronic AICA administration in rats resulted in increased GLUT-4, hexokinase, and glycogen levels in skeletal muscle, mimicking the effects of endurance training [].
- AICA improved random skin flap viability in a rat model, potentially by reducing tissue necrosis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




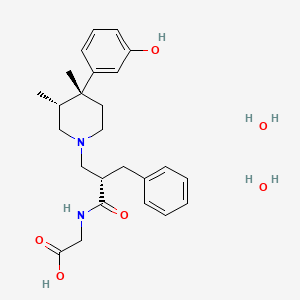
![5-[(2-Methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide](/img/structure/B1664809.png)
methoxy}propanoic acid](/img/structure/B1664810.png)



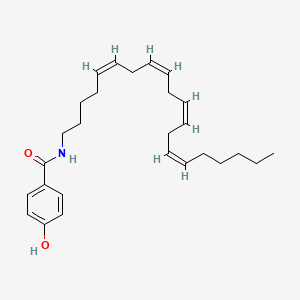

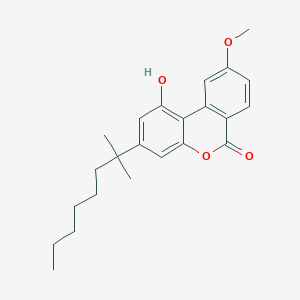
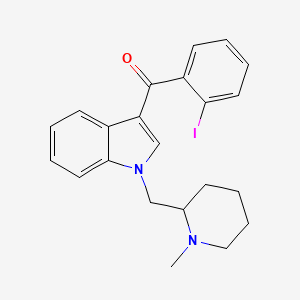

![(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid](/img/structure/B1664825.png)